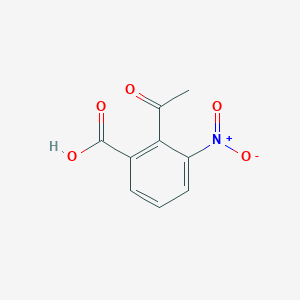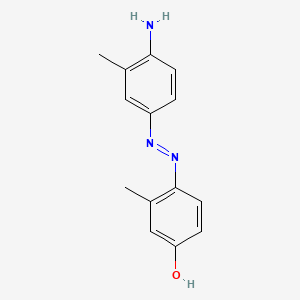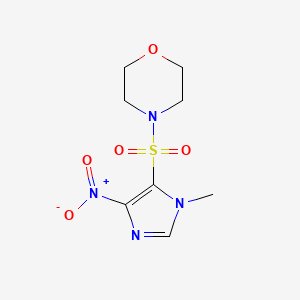
4-(1-Methyl-4-nitro-1H-imidazole-5-sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is a synthetic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiparasitic properties . This compound features a morpholine ring attached to a sulfonyl group, which is further connected to a nitroimidazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine typically involves the nitration of imidazole followed by sulfonation and subsequent attachment of the morpholine ring. One common method includes the nitration of imidazole using a mixture of nitric acid and sulfuric acid to produce 5-nitroimidazole . This intermediate can then undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the morpholine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts used are often chosen for their cost-effectiveness and availability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential use in the development of new therapeutic agents for treating infections caused by anaerobic bacteria and parasites.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes it effective against anaerobic bacteria and parasites. The molecular targets include DNA and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its longer half-life and improved oral absorption compared to metronidazole.
Secnidazole: A second-generation nitroimidazole with enhanced pharmacokinetic properties.
Uniqueness
4-(3-Methyl-5-nitro-imidazol-4-yl)sulfonylmorpholine is unique due to its specific structural features, such as the presence of a morpholine ring and a sulfonyl group, which may confer distinct pharmacological properties and potentially improved efficacy or reduced side effects compared to other nitroimidazoles.
Eigenschaften
CAS-Nummer |
80348-55-6 |
|---|---|
Molekularformel |
C8H12N4O5S |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
4-(3-methyl-5-nitroimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H12N4O5S/c1-10-6-9-7(12(13)14)8(10)18(15,16)11-2-4-17-5-3-11/h6H,2-5H2,1H3 |
InChI-Schlüssel |
RAYNJIIDRZETKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)

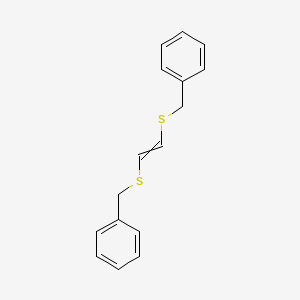
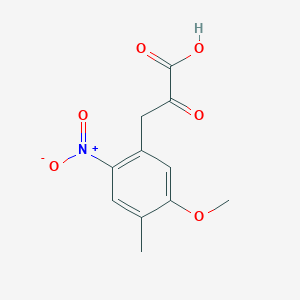

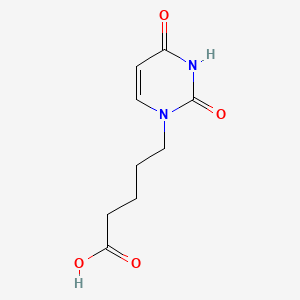
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
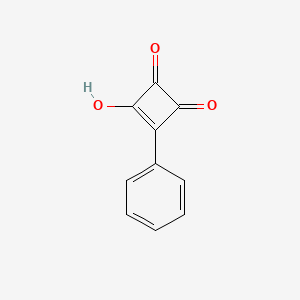
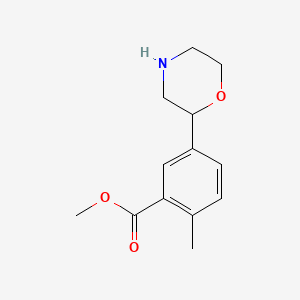
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
